molecular formula C18H20 B14361652 3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene] CAS No. 90595-48-5

3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]

Cat. No.: B14361652
CAS No.: 90595-48-5
M. Wt: 236.4 g/mol
InChI Key: ZLFYFLVPTPZUGT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is a complex organic compound characterized by its unique spiro structure, which consists of a cyclobutane ring fused to a phenalene moiety. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to scale up the production process efficiently. The choice of solvents, reagents, and reaction conditions are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] finds applications in various scientific domains:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopentane-1,2’-phenalene]
  • Spiro[cyclohexane-1,2’-phenalene]
  • 3,3-Dimethyl-1’H,3’H-spiro[cyclopentane-1,2’-phenalene]

Uniqueness

3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 3-position. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90595-48-5

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

3',3'-dimethylspiro[1,3-dihydrophenalene-2,1'-cyclobutane]

InChI

InChI=1S/C18H20/c1-17(2)11-18(12-17)9-14-7-3-5-13-6-4-8-15(10-18)16(13)14/h3-8H,9-12H2,1-2H3

InChI Key

ZLFYFLVPTPZUGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC3=CC=CC4=C3C(=CC=C4)C2)C

Origin of Product

United States

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